molecular formula C10H13ClFNO B14884607 (R)-2-(4-fluorophenyl)morpholine hydrochloride

(R)-2-(4-fluorophenyl)morpholine hydrochloride

Cat. No.: B14884607
M. Wt: 217.67 g/mol
InChI Key: OVIHXYHYVKMHCN-PPHPATTJSA-N
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Description

®-2-(4-fluorophenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a fluorophenyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-fluorophenyl)morpholine hydrochloride typically involves the reaction of ®-2-(4-fluorophenyl)morpholine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature. The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-fluorophenyl)morpholine hydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-fluorophenyl)morpholine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted morpholine compounds.

Scientific Research Applications

®-2-(4-fluorophenyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of ®-2-(4-fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems or inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)morpholine
  • 2-(4-chlorophenyl)morpholine
  • 2-(4-bromophenyl)morpholine

Uniqueness

®-2-(4-fluorophenyl)morpholine hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

(2R)-2-(4-fluorophenyl)morpholine;hydrochloride

InChI

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1

InChI Key

OVIHXYHYVKMHCN-PPHPATTJSA-N

Isomeric SMILES

C1CO[C@@H](CN1)C2=CC=C(C=C2)F.Cl

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

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